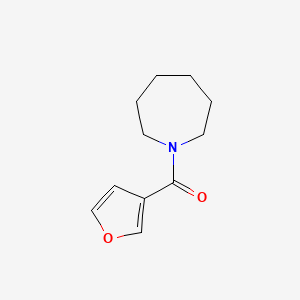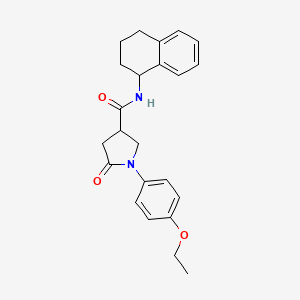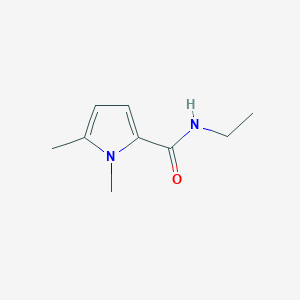
7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to exhibit a variety of pharmacological properties, and its unique chemical structure makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with proteins and enzymes involved in the regulation of inflammation, cell growth, and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide are diverse and depend on the specific application. This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide in lab experiments include its well-defined chemical structure and its ability to exhibit a wide range of pharmacological activities. However, the limitations of using this compound include the complex synthesis method required to produce it and the lack of a complete understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide. One potential direction is the development of new derivatives of this compound that exhibit improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Additionally, the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be further explored.
Méthodes De Synthèse
The synthesis of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide involves a multi-step process that requires the use of specialized equipment and reagents. The first step involves the preparation of the starting material, which is then subjected to a series of chemical reactions to produce the final product. The synthesis method used for this compound has been optimized over the years, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
The scientific research application of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide is primarily focused on its potential as a drug candidate. This compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-3-6-16-14(18)12-7-10-4-5-11(15)8-13(10)17-9(12)2/h3-5,7-8H,1,6H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNKTOKQUGMLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)

![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)


![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)


![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)
